molecular formula C23H22N2O6S2 B2585626 Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 397289-37-1

Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2585626
CAS No.: 397289-37-1
M. Wt: 486.56
InChI Key: BHZUNFHRJJMTGD-UHFFFAOYSA-N
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Description

Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a synthetic small molecule characterized by a thiophene-2-carboxylate core substituted with a phenyl group at position 5 and a benzamido group at position 2.

Properties

IUPAC Name

methyl 3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c1-30-23(27)21-19(15-20(32-21)16-5-3-2-4-6-16)24-22(26)17-7-9-18(10-8-17)33(28,29)25-11-13-31-14-12-25/h2-10,15H,11-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZUNFHRJJMTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the thiophene ring, which is functionalized through a series of reactions to introduce the benzamido and morpholinosulfonyl groups. The final step usually involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate

Key Similarities :

  • Shared thiophene-2-carboxylate backbone.
  • Presence of aromatic substituents (phenyl, fluorophenyl) and sulfonamide-like groups.

Key Differences :

  • Substituents: The analog contains a pyrazolo-pyrimidine and chromenone moiety, absent in the target compound. These groups are associated with kinase inhibition (e.g., targeting PI3K/mTOR pathways).
  • Physical Properties: Melting point (227–230°C) and molecular weight (560.2 g/mol) are higher than inferred values for the target compound, likely due to the chromenone’s planar structure .

Table 1: Structural and Physical Comparison

Feature Target Compound Compound
Core Structure Thiophene-2-carboxylate Thiophene-2-carboxylate
Key Substituents Morpholinosulfonyl benzamido, 5-phenyl Pyrazolo-pyrimidine, chromenone, 3-fluorophenyl
Molecular Weight (g/mol) ~450–500 (estimated) 560.2
Melting Point Not reported 227–230°C
Potential Application Kinase inhibition? Agrochemical? Kinase inhibition (implied by chromenone)
Functional Analog: Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Key Similarities :

  • Both contain sulfonyl groups critical for binding (e.g., sulfonylurea herbicides inhibit plant acetolactate synthase).
  • Ester functionalities (methyl carboxylate) enhance bioavailability.

Key Differences :

  • Heterocyclic Core : Target compound uses thiophene, while herbicides like metsulfuron methyl use triazine.
  • Substituents: Morpholinosulfonyl in the target vs. methoxy/methyl groups in sulfonylureas. This difference likely alters target specificity and solubility .
  • Application: Sulfonylureas are herbicides; the target’s morpholinosulfonyl group may confer distinct bioactivity (e.g., mammalian enzyme targeting) .

Table 2: Functional Comparison with Sulfonylurea Herbicides

Feature Target Compound Metsulfuron Methyl ()
Core Structure Thiophene Triazine
Sulfonyl Group Morpholinosulfonyl Sulfonylurea bridge
Key Functional Groups Benzamido, phenyl Methoxy, methyl
Mode of Action Not reported (potentially novel) Acetolactate synthase inhibition
Solubility Likely higher (polar morpholine) Moderate (depends on substituents)
Pharmacokinetic Considerations: Methotrexate Analogs ()

Key Similarities :

  • Benzamido linkage, a common feature in drug design for hydrogen bonding.

Key Differences :

  • Backbone : Methotrexate analogs use pteridine or glutamic acid moieties for folate antagonism, absent in the target compound.
  • Chromatographic Behavior: Methotrexate derivatives show retention time (~1.51) in HPLC, whereas the target’s morpholinosulfonyl group may alter elution profiles due to increased polarity .

Biological Activity

Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, along with relevant case studies and data tables.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions, including palladium-catalyzed cross-coupling methods. The structure features a thiophene moiety, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications. The morpholinosulfonyl group is hypothesized to enhance solubility and bioavailability, making it a promising candidate for further development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds featuring morpholino groups. For instance, derivatives of benzofuran with morpholinomethyl substitutions demonstrated significant antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, with IC50 values ranging from 1.48 µM to 68.9 µM . While specific data on this compound remains limited, the structure suggests potential efficacy against cancer cells.

The mechanism by which thiophene derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies on related compounds have shown that they can disrupt cell cycle progression by increasing the population in the G2/M phase while reducing G0–G1 phase cells . This suggests that this compound may similarly influence cellular pathways leading to apoptosis.

Data Tables

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Benzofuran Derivative 1A5491.48Apoptosis induction
Benzofuran Derivative 2NCI-H230.49Cell cycle arrest
Methyl Morpholino CompoundTBDTBDTBD

Case Studies

One notable study involved the synthesis of various benzofuran derivatives and their biological assessment against NSCLC cells. The most potent compound exhibited an IC50 comparable to established chemotherapeutics like staurosporine . This highlights the potential for this compound to serve as a lead compound in developing new anticancer agents.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Sulfonylation : React 4-aminobenzoic acid derivatives with morpholine sulfonyl chloride to introduce the morpholinosulfonyl group. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) to minimize byproducts .

Amidation : Couple the sulfonylated intermediate with methyl 3-amino-5-phenylthiophene-2-carboxylate using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (yield: ~60–70%) .

Q. Key Optimization Factors :

  • Control reaction pH during sulfonylation to avoid decomposition.
  • Use inert atmosphere (N₂/Ar) for amidation to prevent oxidation of the thiophene ring .

Q. How can researchers characterize the functional groups in this compound using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy : Identify the sulfonamide (S=O asymmetric stretch at 1320–1350 cm⁻¹), morpholine ring (C-O-C stretch at 1120 cm⁻¹), and ester carbonyl (C=O at 1700 cm⁻¹) .
  • NMR :
    • ¹H NMR : Thiophene protons (δ 6.8–7.2 ppm), morpholine protons (δ 3.6–3.8 ppm), and phenyl protons (δ 7.3–7.5 ppm) .
    • ¹³C NMR : Ester carbonyl (δ 165–168 ppm), sulfonamide sulfur-linked carbons (δ 45–50 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 475.1 (calculated) with fragmentation peaks for morpholinosulfonyl (Δ m/z 141) and benzamido (Δ m/z 119) groups .

Q. What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

  • HPLC : Use reversed-phase C18 column (MeCN/H₂O 60:40, 1 mL/min) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Degradation >5% suggests need for desiccated storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

  • Analog Synthesis : Modify the phenyl (e.g., electron-withdrawing groups) or morpholinosulfonyl (e.g., replace morpholine with piperazine) moieties .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 μM indicate high potency .
    • Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HEK293 cells after 24-hour exposure .
  • Data Interpretation : Correlate substituent electronegativity with activity using Hammett plots .

Q. What computational strategies are effective for predicting binding modes with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 4R3P for sulfonamide-binding proteins). Focus on hydrogen bonds between the sulfonamide group and Arg/Lys residues .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the protein-ligand complex. RMSD <2 Å indicates stable binding .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG < −8 kcal/mol suggests strong interaction) .

Q. How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis : Collect IC₅₀ values from ≥3 independent studies and perform statistical tests (e.g., ANOVA) to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected .

Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?

Methodological Answer:

  • pH Optimization : Prepare buffered solutions (pH 6.5–7.4) to avoid hydrolysis of the ester group. Use phosphate buffer for short-term storage .
  • Lyophilization : Formulate with trehalose (1:1 w/w) and lyophilize to enhance shelf life (>12 months at −20°C) .
  • Protection from Light : Store solutions in amber vials to prevent photodegradation of the thiophene ring .

Q. How can researchers validate the role of the morpholinosulfonyl group in target engagement?

Methodological Answer:

  • Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to compare binding affinity with/without the morpholinosulfonyl group. ΔΔG >2 kcal/mol confirms its critical role .
  • X-ray Crystallography : Co-crystallize the compound with its target protein to visualize interactions (e.g., hydrogen bonds with Asp89 in the active site) .
  • SAR with Truncated Analogs : Synthesize des-morpholino derivatives and test activity; >50% loss in potency implicates the group’s importance .

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